![molecular formula C11H5BrF3NO3 B1382302 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1159978-82-1](/img/structure/B1382302.png)
3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Description
The compound “3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid” has the CAS number 2006276-91-9 . It has a molecular formula of C11H8BrNO4 and a molecular weight of 298.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of an isoxazole ring attached to a carboxylic acid group and a bromophenyl group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 534.7±50.0 °C and a predicted density of 1.734±0.06 g/cm3 . The predicted pKa value is 2.88±0.36 .Scientific Research Applications
Synthesis and Biomedical Applications
- 3-(4-Bromophenyl)isoxazole derivatives, including 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid, have been studied in the context of synthesizing new compounds. For instance, Ryzhkova et al. (2020) explored the electrochemically induced transformation of this compound for biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Chemical Rearrangement and Synthesis
- Andrianov, Semenikhina, and Eremeev (1991) discussed the synthesis and rearrangement of isoxazole-3-carboxylic acid amidoximes, which are related to 5-trifluoromethyl-1,2,4-oxadiazole-3-carbohydroximic acid bromide, in the presence of sodium bicarbonate (Andrianov, Semenikhina, & Eremeev, 1991).
Bromination and Synthesis of Heterocycles
- A detailed study by Roy, Rajaraman, and Batra (2004) on the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate, shows its utility in synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).
Selective Nucleophilic Chemistry
- Robins, Fettinger, Tinti, and Kurth (2007) conducted research on the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from 3-chloromethylisoxazole-4,5-dicarboxylate, revealing selective nucleophilic chemistry in these compounds (Robins, Fettinger, Tinti, & Kurth, 2007).
Regioselective Dipolar Cycloaddition
- Schmidt et al. (2012) described the preparation of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate through regioselective 1,3-dipolar cycloaddition, highlighting the impact of substituents on the yield and regiochemistry of cycloaddition (Schmidt et al., 2012).
properties
IUPAC Name |
3-(4-bromophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-6-3-1-5(2-4-6)8-7(10(17)18)9(19-16-8)11(13,14)15/h1-4H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXIEESFOXYALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2C(=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172632 | |
Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401172632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |
CAS RN |
1159978-82-1 | |
Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159978-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401172632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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